molecular formula C28H28FN3O3S B2431382 1-ethyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892784-71-3

1-ethyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No. B2431382
CAS RN: 892784-71-3
M. Wt: 505.61
InChI Key: NSNKUJNRPVJJME-UHFFFAOYSA-N
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Description

This compound is a quinolinone derivative. Quinolinones are a class of organic compounds that are structurally similar to quinoline, but with a carbonyl group. They are often used as building blocks in organic synthesis and have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of quinolinone derivatives often involves multi-step reactions, including the formation of the quinolinone core and the attachment of various functional groups . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a combination of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. In the case of quinolinones, the carbonyl group can participate in a variety of reactions, including nucleophilic addition and reduction .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through various experimental methods. Computational methods can also be used to predict these properties .

Scientific Research Applications

  • Topoisomerase I Inhibitors and Anticancer Activity :

    • A study by (Ge et al., 2016) described the synthesis of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors. These compounds demonstrated potent inhibitory activity against various cancer cell lines, suggesting their potential as anticancer agents.
  • Antibacterial Properties :

    • (Stefancich et al., 1985) reported on a compound related to this chemical, highlighting its high broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria.
    • Another study by (Hashimoto et al., 2007) focused on the synthesis of a potent broad-spectrum antibacterial agent effective against resistant organisms like MRSA.
  • Synthesis and Molecular Studies :

    • The efficient synthesis of this compound and its derivatives was explored in a study by (Murugesan et al., 2017), emphasizing the importance of molecular structure in its biological activity.
  • QSCR Analysis for Antitumor Agents :

    • A Quantitative structure cytotoxicity relationship (QSCR) analysis was conducted by (Joon et al., 2021) on similar fluoroquinolone analogues, indicating their potential as antitumor agents.
  • Synthesis of Anticancer Urea Derivatives :

    • Research by (Reddy et al., 2015) involved the synthesis of urea derivatives from triazoloquinolines, indicating significant cytotoxicity against certain cancer cell lines.
  • Antibacterial Syntheses and Studies :

    • Studies like the one by (Sheu et al., 1998) have synthesized related quinolone compounds demonstrating antibacterial activities, thus highlighting the potential of such compounds in addressing bacterial infections.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential drug, the mechanism of action would involve its interaction with biological targets .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. These studies might involve in vitro tests, animal models, and, in some cases, clinical trials .

Future Directions

The future directions for a compound like this could involve further studies to optimize its synthesis, explore its reactivity, determine its physical and chemical properties, assess its safety and hazards, and investigate its potential applications .

properties

IUPAC Name

1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-phenylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3S/c1-3-30-19-27(36(34,35)22-11-7-8-20(2)16-22)28(33)23-17-24(29)26(18-25(23)30)32-14-12-31(13-15-32)21-9-5-4-6-10-21/h4-11,16-19H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNKUJNRPVJJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=CC=C4)F)S(=O)(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one

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